(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
CAS No.: 273221-97-9
Cat. No.: VC2667791
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 273221-97-9 |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (2S,4R)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
| Standard InChI Key | CUBONVNGPJTNOO-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CO |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is identified by its CAS number 273221-97-9. The name indicates specific stereochemistry at two positions: an S configuration at position 2 and an R configuration at position 4 of the pyrrolidine ring . This stereochemical specificity is crucial to its function in various applications, particularly in pharmaceutical development.
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical properties that define its behavior in laboratory and industrial settings.
| Property | Value/Description |
|---|---|
| Chemical Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| Physical State | Solid |
| Storage Temperature | 2-8°C |
| CAS Number | 273221-97-9 |
| Harmonized System Code | 2933998090 |
Structural Features and Functional Groups
The structure features a pyrrolidine ring with four key functional elements:
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
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A carboxylic acid group at position 2 (with S configuration)
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A hydroxymethyl group at position 4 (with R configuration)
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A specific stereochemical arrangement critical to its biological activity
These structural characteristics contribute to the compound's reactivity profile and its utility in chemical synthesis pathways .
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.0771 mL | 20.3857 mL | 40.7714 mL |
| 5 mM | 0.8154 mL | 4.0771 mL | 8.1543 mL |
| 10 mM | 0.4077 mL | 2.0386 mL | 4.0771 mL |
For research purposes, sample solutions are typically provided at 10mM concentration in 25 μL volumes. Solvent selection should be appropriate to the compound's solubility characteristics .
Shipping Considerations
The compound is typically shipped with specific temperature controls depending on quantity and form:
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Evaluation sample solutions are shipped with blue ice
-
Other quantities may be shipped at room temperature or with blue ice upon special request
Applications in Research and Development
Pharmaceutical Synthesis
(2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid serves as a critical intermediate in pharmaceutical synthesis pathways. It has been identified as an important precursor in the development of anti-HCV (Hepatitis C Virus) medications, particularly Velpatasvir . The stereochemical purity of this compound is essential for its pharmaceutical applications, as the specific configuration directly influences the biological activity of the final drug product.
| Hazard Statement | Code |
|---|---|
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Related Compounds and Comparative Analysis
Structural Analogs
The compound (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid represents a closely related structural analog that differs in:
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Stereochemistry at the 4-position (S instead of R)
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Functional group at position 4 (methoxymethyl instead of hydroxymethyl)
Both compounds serve as important intermediates in pharmaceutical synthesis, particularly for anti-HCV drugs .
Separation Techniques and Green Chemistry
Recent research has focused on developing environmentally friendly processes for the chiral separation of related compounds, which has implications for the purification of (2S,4R)-1-(tert-butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid. A notable study developed a green manufacturing process for separating (2S,4S)-TBMP from mixtures containing (2S,4R)-TBMP (related derivatives), eliminating the need for salinization and dissociation processes while reducing organic solvent usage .
This research employed computational methods, specifically Gaussian calculations, to predict binding modes and optimize the separation process. The findings revealed that only the monohydrate of the (2S,4S) isomer could be crystallized due to the formation of three hydrogen bonds, providing insight into potential purification strategies for our target compound as well .
| Specification | Value |
|---|---|
| Purity | ≥95.0% |
| Typical Packaging | 500 mg |
| Quality | Research grade |
| Regulatory Status | Research use only, not for human use |
| Price Range | Approximately €1,000-1,200 per 500 mg |
Supplier Information
The compound can be obtained from several specialized chemical suppliers including:
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GlpBio (Catalog No. GB50806)
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SciSupplies (SKU F233545-500MG)
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Fluorochem
Each supplier provides specific packaging and quality assurances, though pricing and availability may vary .
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